molecular formula C29H50N2O6 B1253664 2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

Cat. No.: B1253664
M. Wt: 522.7 g/mol
InChI Key: CCQMJKWWIQLJHP-PDBXOOCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple double bonds and ester linkages, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the esterification of (9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid with 2,3-bis(4-amino-1-oxobutoxy)propanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or ozone.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Chemistry

In chemistry, 2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used to study the effects of polyunsaturated fatty acids on cellular processes. Its ester linkage to amino groups makes it a potential candidate for drug delivery systems, where it can be used to transport bioactive molecules into cells.

Medicine

In medicine, the compound’s potential anti-inflammatory and antioxidant properties are of interest. Researchers are investigating its use in the treatment of diseases related to oxidative stress and inflammation.

Industry

In the industrial sector, this compound can be used in the formulation of specialty polymers and coatings, where its unique chemical properties can enhance the performance of the final product.

Mechanism of Action

The mechanism of action of 2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate involves its interaction with cellular membranes and enzymes. The compound’s polyunsaturated fatty acid moiety can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the amino groups can interact with enzymes, potentially inhibiting or modulating their activity. These interactions can lead to changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid methyl ester
  • (9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid ethyl ester
  • (9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid propyl ester

Uniqueness

Compared to its similar compounds, 2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is unique due to the presence of two amino groups attached to the ester moiety. This structural feature allows for additional chemical modifications and interactions, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C29H50N2O6

Molecular Weight

522.7 g/mol

IUPAC Name

2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C29H50N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-27(32)35-24-26(37-29(34)21-18-23-31)25-36-28(33)20-17-22-30/h3-4,6-7,9-10,26H,2,5,8,11-25,30-31H2,1H3/b4-3-,7-6-,10-9-

InChI Key

CCQMJKWWIQLJHP-PDBXOOCHSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN

Synonyms

1-linolenoyl-2,3-bis(4-aminobutyryl)propane-1,2,3-triol
1-linolenoyl-2,3-bis(4-aminobutyryl)propane-1,2,3-triol, (Z,Z,Z)-isomer, (14)C-labeled
LBAPT

Origin of Product

United States

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